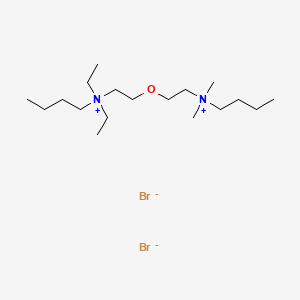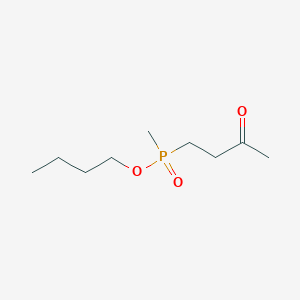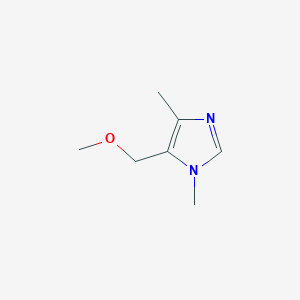
Ammonium, N,N-diethyl-N',N'-dimethyl-N,N'-oxydiethylenebis(butyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and water treatment. This particular compound is characterized by its complex structure, which includes multiple alkyl groups and a dibromide component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) typically involves the reaction of tertiary amines with alkyl halides. The process can be summarized as follows:
Starting Materials: Tertiary amines such as N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-) and alkyl halides like dibromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions. The temperature and duration of the reaction depend on the reactivity of the starting materials.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ions.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the compound can hydrolyze, resulting in the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reaction is typically carried out in an aqueous or organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation and reduction can result in various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: It is utilized in water treatment processes to control microbial growth and in agriculture as a biocide to protect crops from pathogens.
Wirkmechanismus
The mechanism of action of ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane. The dibromide component enhances the compound’s antimicrobial efficacy by increasing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and disinfectants for its antimicrobial activity.
Tetra-n-butylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Ammonium, N,N-diethyl-N’,N’-dimethyl-N,N’-oxydiethylenebis(butyl-, dibromide) is unique due to its specific structure, which includes multiple alkyl groups and a dibromide component. This structure enhances its solubility in organic solvents and increases its antimicrobial efficacy compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
63957-51-7 |
|---|---|
Molekularformel |
C18H42Br2N2O |
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
butyl-[2-[2-[butyl(diethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C18H42N2O.2BrH/c1-7-11-13-19(5,6)15-17-21-18-16-20(9-3,10-4)14-12-8-2;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IPIWKLKSFLQQEA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[N+](C)(C)CCOCC[N+](CC)(CC)CCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)

![[125I]-Isoliothyronine](/img/structure/B14485606.png)

![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)




